N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of an ethyl group, a methyl group, a nitro group, and a phenyl group attached to the pyrazole ring, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenyl-3-methyl-5-pyrazolone with ethyl nitrite in the presence of a base, followed by nitration and subsequent amidation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry: The compound is also used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or modulate receptor activity is key to its therapeutic potential .
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxamide
- 1-Phenyl-3-methyl-5-pyrazolone
Uniqueness: N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-ethyl-1-methyl-4-nitro-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-3-16(10-7-5-4-6-8-10)13(18)12-11(17(19)20)9-15(2)14-12/h4-9H,3H2,1-2H3 |
InChI Key |
JDOFDIKSUSDGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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